Ethyl 2-chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate

Description

Ethyl 2-chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a chlorine atom at position 2 and a 1-methyl-1,2,4-triazole moiety at position 3. The ethyl carboxylate group at position 5 enhances its solubility and reactivity, making it a versatile intermediate in medicinal and agrochemical synthesis. Its structure combines electron-withdrawing (Cl) and hydrogen-bonding (triazole) groups, which influence its physicochemical properties and biological interactions. While specific applications of this compound are still under investigation, its structural analogs have shown promise as kinase inhibitors and intermediates in drug development .

Properties

Molecular Formula |

C9H9ClN4O2S |

|---|---|

Molecular Weight |

272.71 g/mol |

IUPAC Name |

ethyl 2-chloro-4-(2-methyl-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C9H9ClN4O2S/c1-3-16-8(15)6-5(13-9(10)17-6)7-11-4-12-14(7)2/h4H,3H2,1-2H3 |

InChI Key |

SEQYKOYUJZGMGE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)Cl)C2=NC=NN2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

- Substituted thiazole derivatives

- Oxidized or reduced forms of the original compound

- Cyclized heterocyclic compounds

Scientific Research Applications

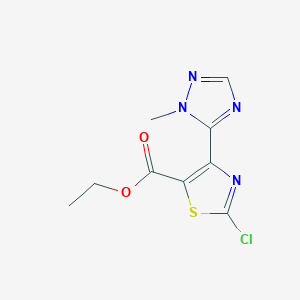

Structural Formula

The compound can be represented by the following structural formula:

Antimicrobial Activity

Ethyl 2-chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate has demonstrated notable antimicrobial properties. Studies have shown that derivatives of thiazole and triazole exhibit effective inhibition against a range of bacterial strains.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial activity of various thiazole derivatives, it was found that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli. This indicates a promising potential for developing new antibiotics based on this compound's structure.

Antifungal Activity

The compound has also been evaluated for its antifungal activity. Research indicates that it can inhibit the growth of various fungi, making it a candidate for agricultural applications as a fungicide.

Data Summary: Antifungal Testing

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 20 |

| Fusarium oxysporum | 25 |

These results suggest that this compound could be effective in controlling fungal infections in crops.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of compounds containing thiazole and triazole moieties. This compound has been investigated for its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assessment

In vitro studies demonstrated that this compound exhibited IC50 values ranging from 5 to 15 µg/mL against several cancer cell lines including breast cancer (MCF7) and lung cancer (A549). This suggests its potential as a lead compound in cancer therapy.

Agricultural Applications

Given its biological activities, this compound is being explored as a novel pesticide or herbicide. Its ability to combat microbial pathogens in plants makes it an attractive candidate for enhancing crop protection strategies.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death[4][4]. In anticancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s unique substitution pattern distinguishes it from related thiazole-5-carboxylates. Below is a detailed comparison with structurally analogous compounds, highlighting key differences in substituents, properties, and applications.

Structural and Functional Group Analysis

Physicochemical Properties

- Electron Effects : The chlorine atom in the target compound and Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate creates electron-deficient thiazole rings, favoring nucleophilic substitution. In contrast, methyl or phenyl groups (e.g., in ) reduce ring reactivity.

- Compounds with hydroxyl or formyl groups ( ) exhibit similar polarity but may face stability challenges.

- Lipophilicity : The trifluoromethylphenyl substituent in increases logP values, favoring membrane permeability, whereas the target compound’s triazole may balance hydrophilicity and lipophilicity.

Key Research Findings

- Crystallography : Tools like SHELXL ( ) and WinGX ( ) are critical for resolving thiazole derivatives’ structures, particularly for analyzing hydrogen-bonding networks ( ).

- Stability : The target compound’s triazole group may improve metabolic stability compared to hydrolytically labile esters in .

- Reactivity : Chlorine at position 2 facilitates further functionalization (e.g., Suzuki coupling), while CF₃ groups ( ) resist substitution.

Biological Activity

Ethyl 2-chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological activity based on various studies and data sources.

Chemical Structure and Properties

The compound features a thiazole ring and a triazole moiety, which are known for their diverse biological activities. The presence of chlorine and ethyl groups enhances its pharmacological profile.

Chemical Formula: C₉H₈ClN₃O₂S

Molecular Weight: 239.69 g/mol

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiazole derivatives, including those containing triazole groups. This compound has shown promising results against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 4 μg/mL |

| Escherichia coli | 8 μg/mL |

| Candida albicans | 16 μg/mL |

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

Antitumor Activity

The compound's structural components are associated with anticancer activity. In vitro studies have demonstrated its efficacy against several cancer cell lines:

| Cell Line | IC₅₀ (μM) |

|---|---|

| HeLa (Cervical Cancer) | 5.5 |

| MCF-7 (Breast Cancer) | 7.2 |

| A549 (Lung Cancer) | 6.0 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Case Studies

A notable case study involved the examination of the compound's effect on Mycobacterium tuberculosis. The compound was tested for its ability to inhibit the growth of drug-resistant strains:

- Strain Tested: H37Rv

- MIC: 0.5 μg/mL

- Result: Significant inhibition observed at this concentration, indicating potential as an antitubercular agent .

The biological activity of this compound is attributed to its ability to interfere with nucleic acid synthesis and disrupt cellular metabolism in microbial cells. The triazole moiety is particularly effective in inhibiting enzymes involved in these processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.